4-bromo-N-tert-butylbenzamide

Descripción general

Descripción

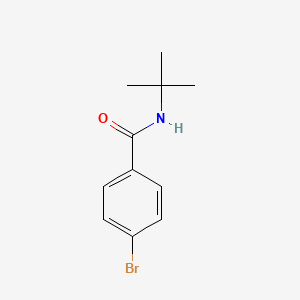

4-Bromo-N-tert-butylbenzamide is an organic compound belonging to the class of aromatic amides. It is characterized by a central benzene ring with a bromine atom attached at the para position (4th position) and an amide linkage formed by a carbonyl group attached to the benzene ring and a tert-butyl group linked to the nitrogen atom of the amide group .

Synthetic Routes and Reaction Conditions:

Reaction of 4-bromobenzoyl chloride with tert-butylamine: This method involves the reaction of 4-bromobenzoyl chloride with tert-butylamine in the presence of a base such as triethylamine.

Amidation of 4-bromobenzoic acid with tert-butylamine: This method uses a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between 4-bromobenzoic acid and tert-butylamine.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Hydrolysis: The amide bond in this compound can be hydrolyzed by water or acids/bases, yielding benzoic acid and tert-butylamine.

Substitution Reactions: The bromine atom in the compound is susceptible to substitution by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products:

Hydrolysis: Benzoic acid and tert-butylamine.

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzamides.

Aplicaciones Científicas De Investigación

4-Bromo-N-tert-butylbenzamide has several applications in scientific research:

Intermediate in Organic Synthesis: Due to its reactive bromo group and amide functional group, it serves as a starting material for the synthesis of more complex molecules, such as biaryl compounds through Suzuki-Miyaura coupling reactions.

Proteomics Research: It is used as a specialty product in proteomics research applications.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide linkage play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- 4-Bromo-N-(1,1-dimethylethyl)benzamide

- 4-Bromo-N-(2-methyl-2-propanyl)benzamide

- 4-Bromo-N-(2-méthyl-2-propanyl)benzamide

Comparison:

- Uniqueness: 4-Bromo-N-tert-butylbenzamide is unique due to its specific structural features, such as the para-substituted bromine atom and the tert-butyl group linked to the nitrogen atom of the amide group. These features confer distinct reactivity and properties compared to other similar compounds .

Actividad Biológica

4-Bromo-N-tert-butylbenzamide is a compound with notable biological activity, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H14BrNO

- Molecular Weight : Approximately 256.14 g/mol

- Structure : The compound features a bromine atom at the para position of the benzene ring and a tert-butyl group attached to the nitrogen atom of the amide.

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the bromine atom and the tert-butyl group enhances its lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. This activity is likely mediated through the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent. The mechanism may involve apoptosis induction or cell cycle arrest, although further studies are required to elucidate these pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability. The study utilized MTT assays to assess cell proliferation and flow cytometry to analyze apoptosis rates. Results indicated that:

- Cell Viability : A reduction of approximately 60% in viable cells after 48 hours of treatment.

- Apoptosis Induction : Flow cytometry results showed an increase in early apoptotic cells by over 30% compared to control groups.

These findings support the potential use of this compound as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Key Biological Activity |

|---|---|---|

| N-tert-butylbenzamide | No bromine substitution | Moderate antimicrobial activity |

| 4-Bromo-N-methylbenzamide | Methyl group instead of tert-butyl | Lower anticancer efficacy |

| 4-Nitro-N-tert-butylbenzamide | Nitro group instead of bromine | Studied for anti-cancer properties |

Propiedades

IUPAC Name |

4-bromo-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMGMDLGMVXWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345274 | |

| Record name | 4-bromo-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42498-38-4 | |

| Record name | 4-Bromo-N-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42498-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-N-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.